molecular formula C24H25NO6S B11383420 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11383420
M. Wt: 455.5 g/mol
InChI Key: HYAPAFVFABCWGR-UHFFFAOYSA-N
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Description

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE” is a complex organic compound that features a chromene core, a thiolane ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the chromene core, the introduction of the thiolane ring, and the final amide coupling. Typical reaction conditions might include:

    Formation of the Chromene Core: This could involve a cyclization reaction starting from a suitable precursor.

    Introduction of the Thiolane Ring: This step might require the use of sulfur-containing reagents under controlled conditions.

    Amide Coupling: The final step could involve coupling the chromene-thiolane intermediate with an appropriate amine under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.

    Reduction: Reduction reactions could target the carbonyl groups in the chromene core.

    Substitution: Substitution reactions might occur at the aromatic rings or the amide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound could serve as a building block for more complex molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use as a lead compound in the development of new drugs.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene cores.

    Thiolane Derivatives: Compounds featuring thiolane rings.

    Amide-Linked Compounds: Molecules with similar amide linkages.

Uniqueness

The unique combination of the chromene core, thiolane ring, and amide linkage sets this compound apart, potentially offering unique properties and applications not found in simpler analogs.

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25NO6S/c1-3-30-19-7-5-17(6-8-19)14-25(18-10-11-32(28,29)15-18)24(27)23-13-21(26)20-12-16(2)4-9-22(20)31-23/h4-9,12-13,18H,3,10-11,14-15H2,1-2H3

InChI Key

HYAPAFVFABCWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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